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Compound of Interest

Compound Name: 2-Chloro-2'-iodobenzophenone

CAS No.: 76049-51-9

Cat. No.: B1611170 Get Quote

Executive Summary
Compound: 2-Chloro-2'-iodobenzophenone CAS: 76049-51-9 Molecular Formula: C₁₃H₈ClIO

Molecular Weight: 342.56 g/mol [1][2]

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-
Chloro-2'-iodobenzophenone, a critical intermediate in the synthesis of pharmacologically

active diaryl ketone derivatives.[1] In the absence of extensive public solubility datasets for this

specific ortho-ortho' substituted isomer, this guide synthesizes data from structural analogs

(e.g., 4-chlorobenzophenone) and thermodynamic principles to establish a robust framework

for process development.[1]

The solubility profile of this compound is governed by its high lipophilicity and the steric

hindrance introduced by the 2,2'-halogen substitution, which disrupts crystal lattice packing

energy, generally enhancing solubility in organic media compared to its para-substituted

counterparts.[1]

Physicochemical Basis of Solubility[1]
Structural Analysis & Solvation Mechanism
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2-Chloro-2'-iodobenzophenone features two phenyl rings linked by a carbonyl group, with

chlorine and iodine atoms at the ortho positions.[1] This structure dictates its interaction with

solvents:

Lipophilicity: The presence of heavy halogens (Cl, I) significantly increases the partition

coefficient (LogP > 4.0 est.), making the compound highly hydrophobic.[1]

Steric Hindrance: The ortho substituents force the phenyl rings to twist out of coplanarity with

the carbonyl group to minimize steric clash. This "twisted" conformation reduces the lattice

energy (enthalpy of fusion), theoretically lowering the melting point and increasing solubility

in non-polar solvents compared to planar analogs.[1]

Dipole Moment: While the carbonyl group is polar, the opposing halogen dipoles and the bulk

of the aromatic rings render the molecule overall amenable to dispersion-force interactions

(London forces).[1]

Predicted Solubility Profile
Based on Structure-Activity Relationships (SAR) and data from 4-chlorobenzophenone [1], the

solubility behavior is categorized as follows:
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Solvent Class
Representative
Solvents

Solubility
Prediction

Mechanistic
Rationale

Aromatic

Hydrocarbons

Toluene, Benzene,

Xylene
High

stacking interactions;

"Like dissolves like."

[1]

Halogenated Solvents
Dichloromethane

(DCM), Chloroform
Very High

Strong dispersion

forces; excellent

solvation of

halogenated solutes.

[1]

Ethers
THF, 1,4-Dioxane,

MTBE
High

Oxygen lone pairs

accept weak H-bonds;

ether backbone

matches lipophilicity.

[1]

Esters/Ketones Ethyl Acetate, Acetone Moderate to High

Dipole-dipole

interactions with the

carbonyl group.[1]

Alcohols
Methanol, Ethanol,

Isopropanol

Low (Cold) / High

(Hot)

Amphipathic nature

allows solubility at

high T; H-bonding

network of solvent

opposes dissolution at

low T.

Alkanes Hexane, Heptane Low

Lack of polarizability

in solvent to overcome

solute-solute

interactions.[1]

Water Water Insoluble

Hydrophobic effect

dominates; high

energy cost to create

cavity in water

network.[1]
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Experimental Protocol for Solubility Determination
To generate precise solubility data for process scale-up (e.g., crystallization design), the

Isothermal Saturation Method is the industry standard.[1]

Workflow Visualization
The following diagram outlines the critical path for validating solubility data, ensuring self-

consistency in the results.
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Figure 1: Standardized workflow for the determination of solid-liquid equilibrium (SLE).

Step-by-Step Methodology
Preparation: Add excess 2-Chloro-2'-iodobenzophenone solid to a glass equilibrium cell

containing the target solvent (approx. 10-20 mL).

Equilibration: Place the cell in a thermostatic water bath or shaker. Agitate continuously for at

least 24–48 hours to ensure equilibrium. The temperature must be controlled within ±0.05 K.

Sampling: Stop agitation and allow the phases to settle for 2 hours (isothermal). Withdraw

the supernatant using a pre-heated syringe to prevent precipitation.

Filtration: Filter through a 0.45 µm PTFE membrane (compatible with organic solvents).[1]

Quantification: Dilute the filtrate gravimetrically. Analyze using HPLC (C18 column,

ACN:Water gradient) or GC-FID.[1]

Note: HPLC is preferred for iodinated compounds to avoid thermal degradation potentially

seen in GC injectors.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82651310.htm
https://www.benchchem.com/product/b1611170?utm_src=pdf-body-img
https://www.benchchem.com/product/b1611170?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82651310.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82651310.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82651310.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thermodynamic Modeling & Analysis
For process engineering, experimental points are fitted to thermodynamic models. This allows

for interpolation at any temperature.[1]

The Modified Apelblat Model
The modified Apelblat equation is the most authoritative model for correlating the solubility of

benzophenone derivatives [2]. It derives from the Clausius-Clapeyron relation.[1]

: Mole fraction solubility of the solute.[3]

: Absolute temperature (Kelvin).[1][3]

: Empirical model parameters determined by non-linear regression.

and

reflect the enthalpy of solution and non-ideal solution behavior.

accounts for the temperature dependence of the enthalpy of fusion.

Thermodynamic Functions
Using the Van't Hoff analysis, the dissolution enthalpy (

) and entropy (

) can be derived: [1]

Positive

: Indicates the dissolution is endothermic.[1] Solubility increases with temperature (typical for
this class of compounds).[1][3]

Positive

: Indicates the disorder increases upon dissolution, driving the process.[1]

Practical Applications in Drug Development[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82651310.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82651310.htm
https://www.researchgate.net/publication/324625307_Determination_of_Solubility_and_Thermodynamic_Properties_of_Benzophenone_in_Different_Pure_Solvents
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82651310.htm
https://www.researchgate.net/publication/324625307_Determination_of_Solubility_and_Thermodynamic_Properties_of_Benzophenone_in_Different_Pure_Solvents
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82651310.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82651310.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82651310.htm
https://www.researchgate.net/publication/324625307_Determination_of_Solubility_and_Thermodynamic_Properties_of_Benzophenone_in_Different_Pure_Solvents
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82651310.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crystallization Strategy
The solubility differential between solvents is exploited for purification.

Solvent: Ethanol or Isopropanol (High solubility at boiling point, low at room temperature).[1]

Anti-Solvent: Water (Insoluble).[1]

Protocol: Dissolve crude 2-Chloro-2'-iodobenzophenone in hot ethanol. Slowly add water

until turbidity persists.[1] Cool slowly to 0-5°C to induce crystallization.[1] The ortho

substituents may retard crystal growth, requiring seeding.

Reaction Solvent Selection[1]
Grignard Reactions: If converting the iodine moiety, THF is the optimal solvent due to high

solubility and stability.

Friedel-Crafts Acylation:Dichloromethane (DCM) is preferred for synthesis steps involving

this scaffold due to excellent solubility and inertness.[1]

Decision Tree for Solvent Selection
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Select Process Goal
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Check Polarity Needs Reaction Type?

Cooling Crystallization:
Use Ethanol or IPA

High T Coeff

Anti-Solvent:
Use Acetone/Water

Low T Coeff

Pd-Catalyzed Coupling:
Use Toluene/Water or DMF

Lithiation/Grignard:
Use Anhydrous THF

Click to download full resolution via product page

Figure 2: Strategic solvent selection guide based on solubility and chemical compatibility.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1611170?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82651310.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82651310.htm
https://www.sigmaaldrich.com/IN/en/product/riekemetalsinc/rie156319656?context=bbe
https://www.researchgate.net/publication/324625307_Determination_of_Solubility_and_Thermodynamic_Properties_of_Benzophenone_in_Different_Pure_Solvents
https://www.benchchem.com/product/b1611170#solubility-of-2-chloro-2-iodobenzophenone-in-organic-solvents
https://www.benchchem.com/product/b1611170#solubility-of-2-chloro-2-iodobenzophenone-in-organic-solvents
https://www.benchchem.com/product/b1611170#solubility-of-2-chloro-2-iodobenzophenone-in-organic-solvents
https://www.benchchem.com/product/b1611170#solubility-of-2-chloro-2-iodobenzophenone-in-organic-solvents
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1611170?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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